2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
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Overview
Description
2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-chlorophenyl and 3-(trifluoromethyl)phenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized to enhance their biological activity or chemical stability .
Scientific Research Applications
2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)benzyl derivatives: These compounds share the trifluoromethylphenyl moiety and exhibit similar chemical reactivity.
Spirocyclic amides: Compounds with similar spirocyclic structures and amide functionalities.
Uniqueness
The uniqueness of 2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide lies in its combination of the spirocyclic core with the chlorophenyl and trifluoromethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O2/c22-15-5-1-3-13(11-15)17-18(30)28-20(27-17)7-9-29(10-8-20)19(31)26-16-6-2-4-14(12-16)21(23,24)25/h1-6,11-12H,7-10H2,(H,26,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNAYMVJCFYWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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